N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide
Description
The compound N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a benzodiazepine-derived acetamide featuring a 4-chlorophenyl group and a 2,4-dimethylphenyl-substituted 1,5-benzodiazepinone core.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-16-7-12-20(17(2)13-16)22-14-25(31)29(23-6-4-3-5-21(23)28-22)15-24(30)27-19-10-8-18(26)9-11-19/h3-13H,14-15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBCOSBDOMHTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N(C(=O)C2)CC(=O)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a synthetic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their psychoactive effects and are commonly used in the treatment of anxiety, insomnia, and other conditions. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodiazepine core with additional substituents that enhance its biological activity. The presence of a 4-chlorophenyl group and a 2,4-dimethylphenyl moiety contributes to its pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | C_{22}H_{22}ClN_{3}O_{2} |
| Molecular Weight | 397.88 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Benzodiazepines primarily act as positive allosteric modulators at the gamma-aminobutyric acid type A (GABA) receptor. This action enhances the effects of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS). Consequently, compounds like this compound are expected to exhibit anxiolytic, sedative, and muscle relaxant properties.
Anxiolytic and Sedative Effects
Research indicates that benzodiazepines exhibit significant anxiolytic effects through their action on GABA receptors. Studies have shown that modifications in the benzodiazepine structure can lead to variations in potency and efficacy. For instance, compounds with electron-withdrawing groups like chlorine often demonstrate enhanced binding affinity to GABA receptors compared to their non-substituted counterparts .
Structure-Activity Relationships (SAR)
The SAR of benzodiazepines suggests that the position and nature of substituents significantly influence their biological activity. In the case of this compound:
- Chloro Substitution: The 4-chlorophenyl group is associated with increased lipophilicity and receptor affinity.
- Dimethyl Substitution: The 2,4-dimethylphenyl moiety may enhance selectivity for specific GABA receptor subtypes.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, general trends observed in similar benzodiazepines include rapid absorption and distribution following oral administration. Metabolism typically occurs via hepatic pathways involving cytochrome P450 enzymes, leading to various active metabolites that contribute to the overall pharmacological effect .
Case Studies
Several studies have evaluated related compounds within the benzodiazepine class for their therapeutic potential:
- Anxiolytic Efficacy: A study demonstrated that structurally similar benzodiazepines exhibited significant anxiolytic effects in animal models when administered at varying dosages .
- Cognitive Effects: Research has highlighted concerns regarding cognitive impairment associated with long-term use of benzodiazepines. However, newer derivatives with optimized SAR may offer reduced side effects while maintaining therapeutic efficacy .
- Cholinesterase Inhibition: Some studies have explored the potential of benzodiazepine derivatives as cholinesterase inhibitors, suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
This compound belongs to the benzodiazepine class, which is known for its psychoactive properties. Benzodiazepines are commonly used for their anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic effects. The specific structure of N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide suggests enhanced activity due to the presence of multiple functional groups that can interact with various biological targets.
Table 1: Comparison of Benzodiazepine Derivatives
| Compound Name | Structure | Primary Uses |
|---|---|---|
| Diazepam | Diazepam | Anxiety, seizures |
| Lorazepam | Lorazepam | Anxiety, insomnia |
| This compound | Compound Structure | Potential anxiolytic and sedative |
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit promising pharmacological profiles. For instance:
- Anxiolytic Effects : Research has shown that benzodiazepine derivatives can significantly reduce anxiety levels in animal models.
Therapeutic Potential
The therapeutic potential of this compound extends beyond anxiety treatment. Its unique structural properties may allow it to target multiple pathways involved in neurological disorders.
Table 2: Potential Therapeutic Applications
| Application Area | Details |
|---|---|
| Anxiety Disorders | May serve as an effective anxiolytic agent |
| Sleep Disorders | Potential use as a sedative or hypnotic |
| Muscle Spasms | Possible muscle relaxant properties |
| Seizure Disorders | Anticonvulsant potential |
Conclusion and Future Directions
The compound this compound shows considerable promise in medicinal chemistry and pharmacology due to its structural characteristics and potential therapeutic benefits. Future research should focus on comprehensive pharmacological evaluations and clinical trials to establish its efficacy and safety profile.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Substituent Effects: The target compound’s 1,5-benzodiazepinone core distinguishes it from pyrazole () or thiazole () derivatives. Dichlorophenyl substituents in analogs (e.g., ) increase molecular weight and lipophilicity (logP) compared to the target’s monochlorophenyl group, which may influence solubility and membrane permeability .
Hydrogen Bonding and Crystal Packing: The pyrazole derivative () forms R₂²(10) hydrogen-bonded dimers, while the thiazole analog () adopts R₂²(8) motifs. These differences arise from the geometry of the heterocyclic rings and amide group orientation, impacting crystal stability and solubility . The target compound’s benzodiazepinone core may enable unique hydrogen-bonding patterns due to its larger aromatic system, though experimental data are needed for confirmation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves reacting the carboxylic acid derivative (e.g., 2,4-dimethylphenyl-substituted benzodiazepinone) with 4-chloroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base to neutralize HCl byproducts. Post-reaction purification includes extraction with dichloromethane, washing with saturated NaHCO₃, and recrystallization from methylene chloride. Yield optimization may require temperature control (e.g., 273 K for 3 hours) .
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation. For example, the amide proton (N–H) typically appears at δ 8.5–9.5 ppm, while aromatic protons show splitting patterns consistent with substitution .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure. Key parameters include constrained H-atom positions (riding model) and anisotropic displacement parameters for non-H atoms. Dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and benzodiazepine moieties) validate steric interactions .
Q. What experimental parameters are critical for X-ray crystallographic refinement?
- Methodological Answer : Use SHELX software for refinement, with the following steps:
- Data Collection : High-resolution (<1.0 Å) data minimizes errors.
- Hydrogen Handling : Apply riding models for H-atoms (C–H = 0.95–0.99 Å; Uiso(H) = 1.2–1.5×Ueq(parent)).
- Validation : Check residual electron density (<0.57 e Å⁻³) and R-factor convergence (<5%). Intermolecular interactions (e.g., N–H···O hydrogen bonds) stabilize the lattice .
Advanced Research Questions
Q. How can hydrogen bonding networks and supramolecular assembly be analyzed in the crystal lattice?
- Methodological Answer :
- Graph Set Analysis : Use Bernstein’s notation (e.g., R₂²(10) motifs) to classify hydrogen bonds. For example, N–H···O bonds between amide groups form dimers, while C–H···O interactions extend into chains .
- Computational Tools : Mercury or PLATON visualizes interactions. Quantify bond angles (e.g., N–H···O ≈ 123°) and distances (≈2.8–3.0 Å) to assess strength.
- Thermal Ellipsoids : Evaluate anisotropic displacement parameters to identify dynamic disorder in aromatic rings .
Q. How to address contradictions in crystallographic data, such as residual density or disorder?
- Methodological Answer :
- Residual Density Maps : Identify unmodeled solvent or disorder using Fourier maps. Exclude regions with density <1σ.
- Twinned Data : For partially overlapping reflections, use SHELXL’s TWIN/BASF commands. Validate with R₁(int) < 0.05.
- Alternative Software : Cross-check with Olex2 or Phenix for parameter consistency. SHELX’s robustness in handling small-molecule data offsets limitations in automation .
Q. What strategies optimize reaction yields for derivatives with steric hindrance?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield.
- Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency in sterically crowded systems .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
